molecular formula C12H11Cl2N3O B213605 N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B213605
M. Wt: 284.14 g/mol
InChI Key: FXZOANCBEZEZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first discovered in the 1990s by Abbott Laboratories and has since been the subject of extensive research due to its potential as a painkiller.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is complex and not fully understood. It is believed to act on a specific type of nicotinic acetylcholine receptor, known as the alpha4beta2 receptor. This receptor is found in the nervous system and is involved in the transmission of pain signals. By acting on this receptor, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is able to reduce the transmission of pain signals and produce analgesia.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing respiratory depression, a common side effect of traditional opioid drugs.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a range of pain models, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide that may have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide on the nervous system. Finally, there is interest in the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs to produce synergistic effects and improve pain relief.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzylamine with methyl isocyanate to form N-(3,4-dichlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide to give N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a painkiller. It has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.

properties

Product Name

N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-17-5-4-11(16-17)12(18)15-7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,18)

InChI Key

FXZOANCBEZEZRH-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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